tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate
Description
tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate (CAS 845973-49-1) is a piperazine derivative with a molecular formula of C₁₅H₂₀N₂O₃ and a molecular weight of 276.33 g/mol. It features a tert-butyl carbamate group at position 1, a ketone (oxo) group at position 3, and a phenyl substituent at position 4 of the piperazine ring . This compound is commonly used as an intermediate in pharmaceutical synthesis, particularly for developing bioactive molecules targeting neurological and oncological pathways. Its commercial availability at 95% purity (Combi-Blocks) underscores its relevance in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 3-oxo-4-phenylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)16-9-10-17(13(18)11-16)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTLOHXGSORWSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and phenylacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
(a) tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate (CAS 911705-40-3)
- Structural difference : The phenyl group is at position 2 instead of 4.
- Synthesis : Prepared via analogous Boc-protection strategies, but steric hindrance at position 2 may reduce reaction yields compared to the 4-phenyl isomer .
- Purity : Available at 95% purity (Combi-Blocks), similar to the target compound .
(b) (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate (CAS 2411591-34-7)
- Stereochemistry : Incorporates an (S)-configured chiral center, which may influence biological activity or crystallization behavior .
- Applications: Used in enantioselective synthesis, contrasting with the non-chiral 4-phenyl analog .
Functional Group Variants
(a) tert-Butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate
(b) tert-Butyl 4-{5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-3-yl}piperazine-1-carboxylate
- Structural difference : Contains a trifluoromethoxy-oxadiazole substituent.
- Crystallography: Adopts a chair conformation in the piperazine ring, with intermolecular interactions (e.g., C–H···O) stabilizing the crystal lattice .
Substituent Complexity and Molecular Weight
(a) tert-Butyl 4-[(1R)-2-cyclopropyl-1-(pyrimido-oxazin-phenyl)ethyl]piperazine-1-carboxylate
(b) tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate
- Structural difference : Features a diazoacetyl group, which is photolabile and reactive.
- Crystallography : Exhibits a planar diazo group with precise structural resolution (R factor = 0.038) .
Comparative Data Table
Key Findings and Implications
Functional Group Impact : Heterocyclic substituents (e.g., triazole, oxadiazole) enhance molecular interactions but increase molecular weight, which may affect pharmacokinetics .
Stereochemistry : Chiral analogs (e.g., (S)-configured derivatives) offer opportunities for enantioselective drug development but require specialized synthesis .
Crystallographic Behavior : Substituents like trifluoromethoxy groups influence crystal packing and stability, which are critical for formulation .
Biological Activity
Introduction
tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
- Molecular Formula : C15H20N2O3
- Molecular Weight : 276.33 g/mol
- IUPAC Name : this compound
The compound is synthesized through the reaction of piperazine derivatives with tert-butyl chloroformate and phenylacetic acid, typically using a base like triethylamine to facilitate the reaction.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as an enzyme inhibitor or receptor ligand, which can lead to various biological effects depending on the target involved .
Potential Targets
- Enzyme Inhibition : The compound has been noted for its ability to inhibit certain enzymes, which can be critical in therapeutic applications.
- Receptor Modulation : It may also act on specific receptors, influencing signaling pathways that are vital for cellular functions.
Anticancer Properties
Research indicates that compounds similar to this compound have shown promising anticancer activity. For instance, studies have demonstrated that certain piperazine derivatives exhibit cytotoxic effects against various cancer cell lines, including prostate and breast cancer cells .
Neuroprotective Effects
Emerging studies suggest that this compound may have neuroprotective properties. Similar piperazine derivatives have been evaluated for their ability to mitigate neurodegenerative diseases by targeting pathological hallmarks associated with Alzheimer's disease .
Toxicity and Selectivity
While exploring its biological activity, it is essential to consider the toxicity profiles and selectivity of this compound. Research has indicated that many compounds in this class can exhibit cytotoxicity at high concentrations, necessitating careful evaluation in therapeutic contexts .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other related compounds:
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate | Structure | Anticancer | 5.0 |
| Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | Structure | Enzyme Inhibition | 10.0 |
This table highlights the variations in biological activity and potency among different piperazine derivatives.
Study on Enzyme Inhibition
A study conducted by researchers at Harvard University focused on small molecules similar to this compound as inhibitors of the PD-1 pathway. The findings revealed that these compounds could effectively block PD-L1 interactions, enhancing immune response in transgenic mouse models .
Neuroprotective Study
Another investigation evaluated the neuroprotective effects of piperazine derivatives on neuronal cell cultures exposed to neurotoxic agents. Results indicated that certain derivatives could significantly reduce cell death and oxidative stress markers, suggesting a potential therapeutic application for neurodegenerative conditions .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate, and how can reaction parameters be optimized to enhance yield and purity?
- Methodology : Two primary synthetic routes are documented:
- Method A : Reacting the precursor with aqueous THF at room temperature (yield: 79%).
- Method B : Using HCl in ethyl acetate under mild conditions (yield: 60%).
Optimization strategies include adjusting solvent polarity (e.g., THF vs. ethyl acetate), acid concentration, and reaction time. Post-synthesis purification via silica gel chromatography and characterization by NMR/MS ensures purity .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity and purity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H NMR (250 MHz, CDCl₃) shows distinct signals for the tert-butyl group (δ 1.45 ppm) and piperazine backbone (δ 3.5–4.0 ppm). ¹³C NMR confirms carbonyl and aromatic carbons .
- Mass Spectrometry (MS) : ESI-MS reveals a molecular ion peak at m/z 270 (base peak at m/z 57 for the tert-butyl fragment) .
- HPLC : Retention time analysis under reversed-phase conditions ensures purity >95% .
Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?
- Methodology : Combine quantitative NMR (qNMR) with HPLC-UV/ELSD. Purity ≥97% is typically required for biological assays. Contaminants (e.g., unreacted precursors) are identified via LC-MS and mitigated through iterative recrystallization .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic refinement when resolving the solid-state structure of this compound?
- Methodology : Use SHELXL for refinement, particularly for high-resolution or twinned data. Key steps include:
- Validating hydrogen bonding networks and torsional angles.
- Cross-checking with spectroscopic data (e.g., NMR-derived dihedral angles).
- Addressing twinning via the Hooft parameter or detwinning algorithms .
Q. What experimental approaches are utilized to investigate the compound's interaction with biological targets, such as enzymes or receptors?
- Methodology :
- Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled analogs) quantify affinity (Ki).
- Enzyme Inhibition : Measure IC50 values via fluorogenic substrates in kinetic assays.
- Cellular Models : Assess functional responses (e.g., cAMP modulation for GPCR targets) using HEK293 or CHO cells .
Q. How should researchers analyze and resolve conflicting data arising from different characterization techniques (e.g., NMR vs. MS results)?
- Methodology :
- Cross-Validation : Confirm molecular weight via high-resolution MS (HRMS) if NMR suggests impurities.
- Dynamic NMR : Resolve tautomeric equilibria or conformational flexibility causing spectral discrepancies.
- X-ray Diffraction : Resolve ambiguous stereochemistry inferred from NOESY/ROESY .
Methodological Challenges
Q. What steps are essential when optimizing reaction conditions to mitigate low yields during synthesis?
- Methodology :
- Parameter Screening : Test solvents (polar aprotic vs. protic), catalysts (e.g., DMAP), and temperatures (0°C to reflux).
- In Situ Monitoring : Use TLC or inline IR to track intermediate formation.
- Workflow Example : Method A (THF/water) outperforms Method B (HCl) due to milder conditions preserving acid-sensitive groups .
Q. How can computational modeling complement experimental data in predicting the compound's reactivity or binding modes?
- Methodology :
- Docking Studies : Use AutoDock Vina to simulate ligand-receptor interactions (e.g., with serotonin receptors).
- DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui indices.
- MD Simulations : Assess stability of piperazine conformers in aqueous vs. lipid environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
